3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

Catalog No.
S986670
CAS No.
1228666-36-1
M.F
C8H11FN2O
M. Wt
170.187
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

CAS Number

1228666-36-1

Product Name

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

IUPAC Name

3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol

Molecular Formula

C8H11FN2O

Molecular Weight

170.187

InChI

InChI=1S/C8H11FN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11)

InChI Key

ZNQMOTDBLGEOIA-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1CCCO)N)F

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol is an organic compound characterized by its unique structural features, including a fluorinated pyridine ring and a propanol moiety. Its empirical formula is C8H11FN2O\text{C}_8\text{H}_{11}\text{FN}_2\text{O}, with a molecular weight of approximately 170.18 g/mol. The compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom in the pyridine ring enhances its chemical properties, influencing reactivity and biological interactions.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding alcohols or amines from the compound.
  • Substitution: The fluorine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions, resulting in a range of substituted derivatives.

The biological activity of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, which may modulate biological pathways. Preliminary studies suggest that this compound could act as an enzyme inhibitor or receptor ligand, making it a candidate for further investigation in drug design and development.

The synthesis of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol typically involves:

  • Starting Materials: The synthesis begins with commercially available reagents such as 2-amino-5-fluoropyridine and propargyl alcohol.
  • Reaction Conditions: A coupling reaction occurs under basic conditions, often utilizing potassium carbonate in a solvent like dimethylformamide. Controlled temperatures are maintained to optimize yield and purity.
  • Purification: The product is purified through recrystallization or column chromatography to obtain high-purity compounds suitable for further applications.

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol has diverse applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing potential therapeutic agents, including antiviral and anticancer compounds.
  • Biological Research: The compound is used to study enzyme inhibitors and receptor interactions due to its unique structural characteristics.
  • Industrial Use: It is utilized in producing specialty chemicals and materials with specific properties.

Research into the interactions of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol with biological systems has revealed its potential to influence enzyme activity and receptor binding. Studies indicate that modifications to the fluorine atom's position or the functional groups attached can lead to significant changes in biological activity, making it an important subject for further exploration in pharmacological studies .

Several compounds share structural similarities with 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-olContains an amino group instead of a hydroxyl groupAlters hydrogen bonding capabilities
3-(5-Fluoropyridin-3-yl)propan-1-olFluorine at the 5-position of the pyridine ringInfluences reactivity due to positional differences
3-(6-Fluoropyridazin-3-yl)propan-1-olPyridine ring substituted with fluorine at the 6-positionDifferent reactivity patterns due to substitution
2-Amino-5-fluoropyridin-3-alcoholHydroxyl group instead of propanolVariations in chemical properties and uses

The uniqueness of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol lies in its specific substitution pattern and functional groups, which significantly influence its reactivity and potential applications compared to other similar compounds. The presence of the fluorine atom enhances stability and binding affinity, making it a valuable scaffold in drug discovery and other research applications.

XLogP3

0.5

Wikipedia

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

Dates

Last modified: 08-15-2023

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